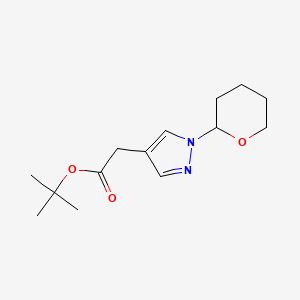
1-Bromo-4-(propylsulfonyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(propylsulfonyl)butane is an organobromine compound with the molecular formula C7H15BrO2S. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its unique structure, which includes a bromine atom and a propylsulfonyl group attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(propylsulfonyl)butane can be synthesized through various methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with sodium propylsulfonate under specific conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(propylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The propylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the propylsulfonyl group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 1-hydroxy-4-(propylsulfonyl)butane.
Oxidation: Oxidation of the propylsulfonyl group can lead to the formation of sulfonic acids.
Scientific Research Applications
1-Bromo-4-(propylsulfonyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(propylsulfonyl)butane involves its interaction with nucleophiles and oxidizing agents. The bromine atom and the propylsulfonyl group play crucial roles in its reactivity. The compound can form intermediates that undergo further transformations, leading to the desired products.
Comparison with Similar Compounds
Similar Compounds
1-Bromobutane: A simpler compound with only a bromine atom attached to a butane backbone.
1-Bromo-4-chlorobutane: Contains both bromine and chlorine atoms.
1-Bromo-4-fluorobutane: Contains both bromine and fluorine atoms.
Uniqueness
1-Bromo-4-(propylsulfonyl)butane is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H15BrO2S |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
1-bromo-4-propylsulfonylbutane |
InChI |
InChI=1S/C7H15BrO2S/c1-2-6-11(9,10)7-4-3-5-8/h2-7H2,1H3 |
InChI Key |
YQZOHFKVAOVORD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



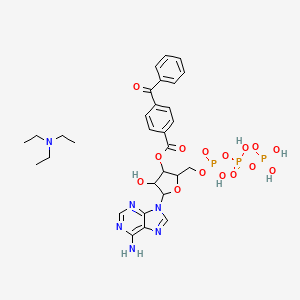
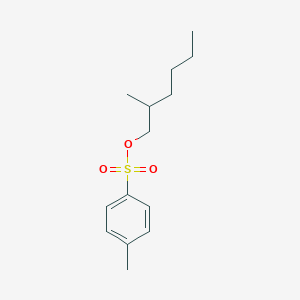
![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)


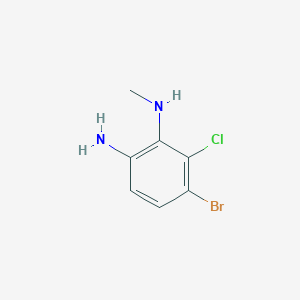
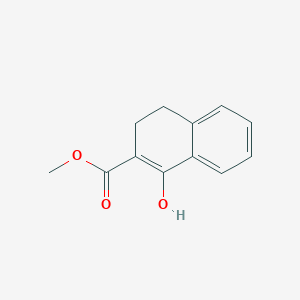
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
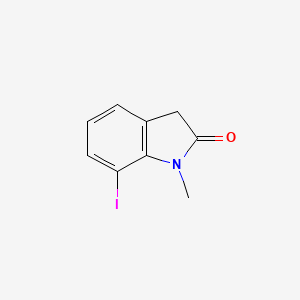
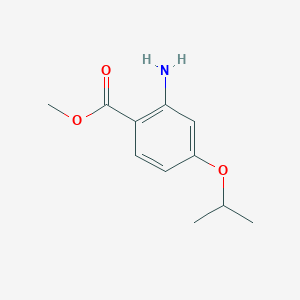
![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)

